molecular formula C20H15ClN4O2S2 B2553067 N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021229-78-6

N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2553067
CAS No.: 1021229-78-6
M. Wt: 442.94
InChI Key: PBKDCOSYLDYGDA-UHFFFAOYSA-N
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Description

N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H15ClN4O2S2 and its molecular weight is 442.94. The purity is usually 95%.
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Scientific Research Applications

Antiallergic Activity

Research has shown that derivatives related to the thiazolyl family, such as N-(4-substituted-thiazolyl)oxamic acid derivatives, exhibit significant antiallergy activity. These compounds have been synthesized and tested for their efficacy in rat PCA models, with some analogues demonstrating potent antiallergy effects at low doses, showing more potency than disodium cromoglycate in specific models. Such derivatives are synthesized through various chemical reactions involving thiourea, iodine, and ethyloxalyl chloride, highlighting their potential for further pharmacological evaluation in allergy treatment (Hargrave, Hess, & Oliver, 1983).

Antimicrobial and Anti-Inflammatory Agents

Derivatives of 2-aminothiazole and 2-amino-2-thiazoline have been prepared and shown to possess anti-inflammatory activity. These compounds, synthesized by coupling the bases with acid chlorides, demonstrated significant activity against a range of concentrations, with some not affecting myocardial function adversely. The synthesis methods and the potential of these compounds as nonsteroidal anti-inflammatory drugs highlight their importance in scientific research (Lynch et al., 2006).

Antifungal Agents

The synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives has been explored for potential antifungal applications. These compounds were prepared by reacting 5-(bromoacetyl) salicylamide with various thiourea derivatives, showcasing a method to develop potential antifungal agents (Narayana et al., 2004).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic solutions. The electrochemical methods used to measure the corrosion inhibition efficiency of these compounds show that they offer higher inhibition efficiencies than previously reported inhibitors. This application is crucial for material science, providing insights into protecting metals against corrosion using organic compounds (Hu et al., 2016).

Antibacterial and Antifungal Activities

N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes have been synthesized and shown to exhibit significant antibacterial activities against various microorganisms, including Escherichia coli and Staphylococcus aureus. These studies contribute to the search for new antibacterial agents, emphasizing the role of benzothiazole derivatives in developing novel antimicrobial therapies (Obasi et al., 2017).

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives. This could include in-depth studies of its mechanism of action, as well as the development of more efficient synthesis methods .

Biochemical Analysis

Biochemical Properties

N-(4-(3-((6-chlorobenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. The compound inhibits the activity of COX-2, thereby reducing inflammation and pain . Additionally, it has been shown to interact with various biomolecules, such as phospholipase A2, which is involved in the release of arachidonic acid from cell membrane phospholipids .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in regulating immune response and inflammation . Furthermore, it affects gene expression by downregulating pro-inflammatory cytokines and upregulating anti-inflammatory genes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can inhibit the activity of phospholipase A2, reducing the availability of arachidonic acid for prostaglandin synthesis . These interactions result in decreased inflammation and pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound maintains its anti-inflammatory and analgesic effects over time, although its potency may decrease slightly due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces inflammation and pain without causing significant adverse effects . At high doses, it can cause toxicity, including gastrointestinal irritation and liver damage . These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, such as prostaglandins and leukotrienes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity, which allows it to readily cross cell membranes and reach its target sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity by directing it to specific cellular compartments or organelles .

Properties

IUPAC Name

N-[4-[3-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S2/c21-13-6-8-15-16(10-13)29-20(23-15)24-17(26)9-7-14-11-28-19(22-14)25-18(27)12-4-2-1-3-5-12/h1-6,8,10-11H,7,9H2,(H,22,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKDCOSYLDYGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.